Anthracene-2,3-dicarboxylic acid
Overview
Description
Anthracene-2,3-dicarboxylic acid is an aromatic dicarboxylic acid derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical and photochemical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-2,3-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-2,3-dimethanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Anthracene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid to its corresponding alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2,3-dimethanol or anthracene-2,3-dialdehyde.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Anthracene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of photophysical properties and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mechanism of Action
The mechanism of action of anthracene-2,3-dicarboxylic acid is primarily related to its ability to interact with light and undergo photochemical reactions. The compound’s conjugated π-system allows it to absorb light and participate in energy transfer processes. In biological systems, it can generate reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dicarboxylic acid: Another dicarboxylic acid derivative of anthracene with similar photophysical properties.
Anthraquinone-2-carboxylic acid: A related compound with a quinone structure, known for its use in dye synthesis and as a photochemical reagent.
9,10-Dimethylanthracene: A substituted anthracene derivative with enhanced fluorescence properties.
Uniqueness
Anthracene-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which influences its photophysical and chemical properties. The position of the carboxylic acid groups on the anthracene ring affects its reactivity and makes it suitable for specific applications in materials science and photochemistry.
Properties
IUPAC Name |
anthracene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVCZAPFYNZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486865 | |
Record name | 2,3-Anthracenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10210-28-3 | |
Record name | 2,3-Anthracenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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